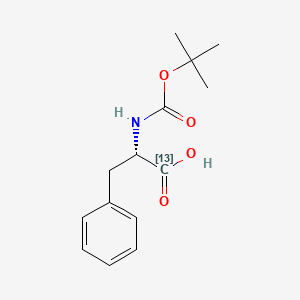

BOC-L-Phenylalanine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-GYZZUBJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of BOC-L-Phenylalanine-¹³C in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, BOC-L-Phenylalanine-¹³C has emerged as a versatile reagent with significant applications in proteomics, metabolomics, and drug development. This technical guide provides an in-depth overview of the core uses of BOC-L-Phenylalanine-¹³C, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors.

BOC-L-Phenylalanine-¹³C is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group, and one or more carbon atoms are replaced with the stable isotope carbon-13. This isotopic labeling allows for the precise tracking and quantification of phenylalanine and its metabolic products in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The BOC protecting group is instrumental in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.

Core Applications in Research

The utility of BOC-L-Phenylalanine-¹³C in research is multifaceted, primarily revolving around its function as a tracer for metabolic pathways and as a building block for generating internal standards for quantitative analysis.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as ¹³C-phenylalanine, into a biological system, researchers can trace the path of the labeled carbons through various metabolic pathways. The distribution of the ¹³C label in downstream metabolites provides a detailed map of cellular metabolism.

Phenylalanine is a precursor for the synthesis of tyrosine and several neurotransmitters. In cancer research, altered phenylalanine metabolism has been observed, making ¹³C-phenylalanine a valuable tool for studying metabolic reprogramming in tumor cells.

Quantitative Proteomics

In proteomics, accurate quantification of protein expression levels is crucial. BOC-L-Phenylalanine-¹³C is utilized in the synthesis of stable isotope-labeled peptides. These synthetic peptides, which are chemically identical to their endogenous counterparts but differ in mass due to the ¹³C label, are used as internal standards in targeted proteomics assays. By spiking a known concentration of the labeled peptide into a biological sample, the absolute quantity of the corresponding endogenous peptide, and by extension the protein, can be determined with high precision using techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) with mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling strategy for quantitative proteomics. While the direct use of BOC-L-Phenylalanine-¹³C in SILAC is not standard due to challenges with cellular uptake and the need for in-vivo deprotection of the BOC group, the underlying principle of metabolic labeling is a key application area for isotope-labeled amino acids. In a typical SILAC experiment, cells are cultured in media containing either a "light" (natural isotope abundance) or a "heavy" (stable isotope-labeled) essential amino acid. After several cell divisions, the heavy amino acid is fully incorporated into the proteome. The proteomes of different cell populations (e.g., treated vs. untreated) can then be mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

The primary challenge with using a BOC-protected amino acid in SILAC is that the bulky BOC group can hinder transport across the cell membrane. Furthermore, cells would need to possess enzymatic machinery to efficiently remove the BOC group intracellularly to make the ¹³C-phenylalanine available for protein synthesis. While challenging, research into non-canonical amino acid incorporation is an active area, and future developments may enable the use of such protected amino acids in metabolic labeling.

Data Presentation

Table 1: Illustrative Metabolic Flux Analysis Data in a Cancer Cell Line

This table represents hypothetical data from a ¹³C-Metabolic Flux Analysis experiment tracing the metabolism of ¹³C-phenylalanine in a cancer cell line compared to a control cell line. Fluxes are normalized to the rate of glucose uptake.

| Metabolic Pathway | Reaction | Flux (Control) | Flux (Cancer) | Fold Change |

| Phenylalanine Metabolism | Phenylalanine -> Tyrosine | 10.5 ± 1.2 | 18.2 ± 2.1 | 1.73 |

| Tyrosine -> Fumarate + Acetoacetate | 8.1 ± 0.9 | 12.5 ± 1.5 | 1.54 | |

| Pentose Phosphate Pathway | G6P -> R5P | 35.2 ± 3.5 | 60.1 ± 5.8 | 1.71 |

| Glycolysis | Glucose -> Pyruvate | 100.0 ± 8.0 | 150.0 ± 12.0 | 1.50 |

| TCA Cycle | Citrate -> α-Ketoglutarate | 45.6 ± 4.1 | 35.2 ± 3.6 | 0.77 |

Table 2: Quantification of a Target Protein using a ¹³C-Labeled Peptide Standard

This table shows example data from a targeted proteomics experiment to quantify Protein X in plasma samples from healthy and diseased individuals using a synthetic peptide standard synthesized with BOC-L-Phenylalanine-¹³C.

| Sample Group | Number of Samples (n) | Endogenous Peptide Peak Area | Labeled Peptide Peak Area | Calculated Protein X Concentration (ng/mL) |

| Healthy Control | 50 | 1.2 x 10⁶ | 2.5 x 10⁶ | 48.0 ± 5.2 |

| Disease State A | 50 | 3.6 x 10⁶ | 2.5 x 10⁶ | 144.0 ± 15.8 |

| Disease State B | 50 | 0.5 x 10⁶ | 2.5 x 10⁶ | 20.0 ± 3.1 |

Experimental Protocols

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual synthesis of a ¹³C-labeled peptide for use as an internal standard.

1. Resin Preparation:

-

Swell 100 mg of Wang resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

2. First Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of HBTU/HOBt coupling reagents in N,N-dimethylformamide (DMF).

-

Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

4. Incorporation of BOC-L-Phenylalanine-¹³C:

-

Dissolve 3 equivalents of BOC-L-Phenylalanine-¹³C and 3 equivalents of HBTU/HOBt in DMF.

-

Add 6 equivalents of DIEA.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Note: Subsequent amino acids are coupled following the standard Fmoc-SPPS procedure (Steps 2 and 3).

5. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final ¹³C-labeled peptide.

Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis

This protocol provides a general overview of the steps involved in a ¹³C-MFA experiment.

1. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

For the experimental group, replace the standard medium with a medium containing a known concentration of ¹³C-labeled L-phenylalanine.

-

Culture the cells for a sufficient period to achieve isotopic steady-state (typically several cell doublings).

2. Metabolite Extraction:

-

Quench metabolic activity rapidly by adding cold methanol (B129727) or by snap-freezing in liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

For LC-MS, use a method optimized for the separation and detection of amino acids and their derivatives.

-

Acquire data in a full scan or targeted SIM mode to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.

4. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use a metabolic network model and software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.

-

The software performs an iterative optimization to calculate the metabolic flux values that best explain the experimental data.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Figure 1: Tracing ¹³C-Phenylalanine metabolism in a cancer cell.

Figure 2: Workflow for targeted protein quantification.

Conclusion

BOC-L-Phenylalanine-¹³C is a powerful and versatile tool in the modern research laboratory. Its application in metabolic flux analysis provides unparalleled insights into the intricate workings of cellular metabolism, particularly in disease states like cancer. Furthermore, its role in the synthesis of stable isotope-labeled internal standards is fundamental to the advancement of quantitative proteomics, enabling the precise and accurate measurement of protein biomarkers. As analytical technologies continue to evolve, the demand for high-quality, isotopically labeled reagents such as BOC-L-Phenylalanine-¹³C will undoubtedly grow, further empowering researchers to unravel the complexities of biological systems.

An In-depth Technical Guide to BOC-L-Phenylalanine-¹³C: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C), a stable isotope-labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical and physical properties, structure, and applications, along with detailed experimental protocols.

Chemical Properties and Structure

BOC-L-Phenylalanine-¹³C is a derivative of the essential amino acid L-phenylalanine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carbon atoms is replaced with its stable isotope, ¹³C. The position of the ¹³C label can vary, with common variants being labeled at the carboxyl carbon (1-¹³C) or within the phenyl ring (ring-¹³C₆). This isotopic labeling makes it a valuable tool for a range of analytical and research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃¹³CH₁₉NO₄ | [1] |

| Molecular Weight | 266.30 g/mol (for 1-¹³C) | [1] |

| CAS Number | 84771-22-2 (for 1-¹³C) | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85-87 °C | [2] |

| Optical Rotation [α]²⁰/D | +25° (c=1 in ethanol) | [2] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[2] Insoluble in water and petroleum ether. | [3] |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

Chemical Structure

The chemical structure of BOC-L-Phenylalanine-¹³C features a chiral center at the alpha-carbon, the Boc protecting group attached to the nitrogen atom, and the phenyl group characteristic of phenylalanine. The ¹³C isotope is incorporated at a specific position, most commonly the carboxyl carbon.

Structure of BOC-L-[1-¹³C]Phenylalanine:

Experimental Protocols

This section provides detailed methodologies for the synthesis of BOC-L-Phenylalanine and its application in solid-phase peptide synthesis (SPPS) and as an internal standard in liquid chromatography-mass spectrometry (LC-MS).

Synthesis of N-Boc-L-Phenylalanine

This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine and can be applied to the synthesis of the ¹³C-labeled analogue by starting with the appropriately labeled L-Phenylalanine.[4]

Materials:

-

L-Phenylalanine (or L-[¹³C]-Phenylalanine)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Pentane

-

Ethyl ether

-

Potassium hydrogen sulfate (B86663) (KHSO₄)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a four-necked round-bottom flask equipped with a stirrer, dropping funnel, condenser, and thermometer, dissolve sodium hydroxide (1.1 mol) in water (1.1 L).

-

Add L-Phenylalanine (1 mol) to the stirred solution at room temperature, followed by the addition of tert-butanol (750 mL).

-

To the clear solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour. A white precipitate may form.

-

Allow the reaction to stir overnight at room temperature. The pH should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with 250 mL portions of pentane.

-

Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous layers and acidify to pH 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate (1.65 mol) in water (1.5 L).

-

Extract the resulting turbid mixture with four 400 mL portions of ethyl ether.

-

Wash the combined organic layers twice with 200 mL of water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Treat the remaining oil with hexane (B92381) and allow it to crystallize overnight in a refrigerator.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) using BOC-L-Phenylalanine-¹³C

This protocol outlines the general steps for incorporating BOC-L-Phenylalanine-¹³C into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[1]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

BOC-L-Phenylalanine-¹³C

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

Anhydrous hydrogen fluoride (B91410) (HF)

-

Anisole (B1667542) (scavenger)

-

Diethyl ether

Procedure:

-

Resin Loading (Attachment of the first amino acid):

-

Swell the Merrifield resin in DMF.

-

Prepare the cesium salt of the C-terminal Boc-amino acid.

-

Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

-

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DCM for 10 minutes.

-

Wash the resin with DCM.

-

-

Coupling:

-

Dissolve BOC-L-Phenylalanine-¹³C (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

-

-

Repeat Deprotection, Neutralization, and Coupling for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Dry the final peptide-resin under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add anisole as a scavenger.

-

Cool the vessel to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide, which can then be purified by HPLC.

-

Use as an Internal Standard in LC-MS

BOC-L-Phenylalanine-¹³C can be used as an internal standard for the quantification of unlabeled BOC-L-Phenylalanine or, after deprotection, for L-Phenylalanine in biological matrices.[5][6]

Materials:

-

BOC-L-Phenylalanine-¹³C (internal standard)

-

Sample containing the analyte (e.g., plasma, tissue extract)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a known amount of BOC-L-Phenylalanine-¹³C solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For BOC-L-Phenylalanine: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.

-

For BOC-L-Phenylalanine-¹³C: Monitor the corresponding mass-shifted transition. The precursor ion will have a mass higher by the number of ¹³C atoms.

-

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the unlabeled analyte spiked with a constant concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualizations

Synthesis of BOC-L-Phenylalanine-¹³C

Caption: Workflow for the synthesis of BOC-L-Phenylalanine-¹³C.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Cyclical workflow of Boc-Solid Phase Peptide Synthesis.

LC-MS Quantification Workflow

Caption: Workflow for quantification using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 3. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of 13C Stable Isotope Labeling with Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with amino acids, particularly using Carbon-13 (¹³C), has become an indispensable tool in modern biological research.[1][] By replacing naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope, researchers can precisely trace the metabolic fate of amino acids and quantify changes in protein abundance within complex biological systems.[1][3] This guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of ¹³C stable isotope labeling with amino acids, focusing on its utility in quantitative proteomics and metabolic flux analysis.

Core Principle of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in the introduction of molecules enriched with ¹³C into a biological system, such as a cell culture.[4] These "heavy" molecules are chemically identical to their natural "light" counterparts but have a greater mass.[] This mass difference allows them to be distinguished and tracked by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] When ¹³C-labeled amino acids are supplied to cells, they are incorporated into newly synthesized proteins or utilized in various metabolic pathways.[3][5] Analyzing the distribution of these heavy isotopes provides a dynamic picture of cellular processes.

Caption: General principle of ¹³C stable isotope labeling and analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted metabolic labeling technique for accurate quantitative proteomics.[1][5] It enables the comparison of protein abundance between different cell populations, making it ideal for studying the effects of drugs, growth factors, or other stimuli on the proteome.[6]

Principle

The core of SILAC involves growing two or more cell populations in chemically identical culture media, with the exception of one or more essential amino acids.[7] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium with its stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[8] After a sufficient number of cell divisions (typically at least five), the "heavy" amino acid is fully incorporated into the proteome of the second population.[1][8] The cell populations can then be subjected to different experimental conditions, combined, and analyzed. The ratio of "heavy" to "light" peptide signals in the mass spectrometer directly corresponds to the relative abundance of the protein in the two samples.[6]

Experimental Workflow

The SILAC workflow is comprised of an adaptation phase and an experimental phase.[6][7]

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Data Presentation: Commonly Used ¹³C-Labeled Amino Acids in SILAC

The choice of amino acids is critical. Arginine and Lysine are frequently used because trypsin, a common enzyme in proteomics, cleaves proteins after these residues, ensuring that most resulting peptides will contain a label for quantification.[7]

| Labeled Amino Acid | Abbreviation | Mass Shift (Da) | Common Use |

| ¹³C₆-L-Arginine | Arg-6, R6 | +6.0201 | General proteomics, avoids Arg-to-Pro conversion issues in some lines. |

| ¹³C₆-L-Lysine | Lys-6, K6 | +6.0201 | Used with Arginine for comprehensive proteome coverage. |

| ¹³C₆,¹⁵N₂-L-Lysine | Lys-8, K8 | +8.0142 | Provides a larger mass shift, useful for resolving complex spectra. |

| ¹³C₆,¹⁵N₄-L-Arginine | Arg-10, R10 | +10.0083 | Maximum common mass shift for Arginine. |

| ¹³C₅,¹⁵N₁-L-Proline | Pro-6 | +6.0112 | Used when studying proline-rich proteins or collagen. |

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[9][10] By tracing the path of ¹³C atoms from a labeled substrate, such as an amino acid or glucose, through a metabolic network, researchers can build a detailed map of cellular metabolism.[3] This is invaluable for understanding how diseases like cancer or drug treatments alter metabolic pathways.[3][10]

Principle

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (a "tracer") into a biological system at a metabolic steady state.[3][9] As cells metabolize the tracer, the ¹³C atoms are incorporated into various downstream metabolites.[3] For example, ¹³C-labeled glutamine can be used to trace carbon flow into the Tricarboxylic Acid (TCA) cycle.[11] The distribution of ¹³C atoms in these downstream metabolites, known as the mass isotopologue distribution (MID), is measured by mass spectrometry.[3][12] This empirical MID data is then fitted to a computational model of the cell's metabolic network to estimate the flux, or rate, of each reaction.[1][9]

Experimental Workflow

A ¹³C-MFA experiment requires careful planning, execution, and computational analysis.

Caption: Key steps in a ¹³C Metabolic Flux Analysis (MFA) experiment.

Signaling Pathway Example: Tracing ¹³C-Glutamine in the TCA Cycle

¹³C-labeled glutamine is frequently used to study cancer metabolism, as many cancer cells exhibit "glutamine addiction."[11][13] The diagram below illustrates how carbons from [U-¹³C₅]-Glutamine enter and are processed by the TCA cycle.

Caption: Tracing carbons from ¹³C-Glutamine into the TCA cycle.

Data Presentation: Example Mass Isotopologue Distribution (MID)

The primary raw output of a ¹³C tracing experiment is the MID, which details the fractional abundance of each isotopologue for a given metabolite.[3][12] This data is crucial for calculating metabolic fluxes.

| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |

| Citrate (B86180) (6 Carbons) | M+0 | 5 | Unlabeled; from endogenous pools or unlabeled sources. |

| M+1 | 2 | Minor labeling, natural abundance. | |

| M+2 | 15 | Derived from one labeled Acetyl-CoA molecule. | |

| M+3 | 8 | Can indicate pyruvate (B1213749) carboxylation pathway activity.[12] | |

| M+4 | 55 | Major product from labeled Acetyl-CoA and Oxaloacetate. | |

| M+5 | 10 | Can indicate reductive carboxylation from ¹³C₅-Glutamine.[13] | |

| M+6 | 5 | Fully labeled; from fully labeled precursors. |

Note: This table shows hypothetical MID data for citrate from cells grown with a ¹³C-labeled precursor.

Experimental Protocols

Protocol 1: General SILAC Experiment for Quantitative Proteomics

This protocol outlines the key steps for a standard two-state SILAC experiment.

-

Cell Line Selection and Adaptation:

-

Choose an appropriate cell line and ensure it is auxotrophic for the amino acids to be labeled (e.g., Arginine and Lysine).

-

Culture two separate populations of cells. One in "light" SILAC medium and the other in "heavy" SILAC medium (containing, e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine).

-

Subculture the cells for at least five to six doublings to ensure >97% incorporation of the heavy amino acids.[1] Verify incorporation with a preliminary MS analysis.

-

-

Experimental Treatment:

-

Once fully labeled, apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells. Maintain the "light" labeled cells as the control population.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations. Wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

-

Sample Combination and Protein Digestion:

-

Peptide Cleanup and MS Analysis:

-

Stop the digestion with formic acid.

-

Clean and desalt the resulting peptides using a C18 StageTip or similar solid-phase extraction method.[14]

-

Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs.[1] This ratio reflects the relative protein abundance between the two conditions.

-

Protocol 2: ¹³C Metabolic Tracing Experiment

This protocol provides a general workflow for a steady-state labeling experiment.

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture plates or flasks and grow in standard medium until they reach the desired confluency (typically 70-80%).

-

-

Isotope Labeling:

-

Aspirate the standard medium, wash the cells once with PBS.

-

Add pre-warmed ¹³C-labeling medium containing the tracer of interest (e.g., [U-¹³C]-glucose or [U-¹³C₅]-glutamine).[3]

-

Incubate for a period sufficient to reach isotopic steady state. This time varies by pathway and must be determined empirically (e.g., glycolytic intermediates label in minutes, TCA intermediates can take hours).[12]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity to prevent changes during sample collection. A common method is to aspirate the medium and immediately add a cold (-80°C) extraction solvent, such as 80% methanol.[3]

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.[3]

-

-

Sample Processing:

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for analysis.

-

Analyze the samples using an appropriate MS platform (e.g., GC-MS or LC-MS) to determine the mass isotopologue distributions of target metabolites.[13]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of stable isotopes.

-

Use the corrected MID data as input for software packages (e.g., INCA, Metran) to perform metabolic flux analysis and calculate reaction rates.

-

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to BOC-L-Phenylalanine-¹³C: Molecular Properties and Applications

For researchers, scientists, and professionals in drug development, precise analytical tools and reagents are paramount. This guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) and its stable isotope-labeled counterpart, BOC-L-Phenylalanine-¹³C, focusing on their molecular characteristics and applications in advanced research.

Core Molecular Data

Stable isotope labeling is a critical technique in proteomics and metabolomics, enabling the accurate quantification of molecules in complex biological samples. The incorporation of ¹³C into BOC-L-Phenylalanine provides a distinct mass shift, allowing for its differentiation from the unlabeled form in mass spectrometry and specific detection in nuclear magnetic resonance spectroscopy. The key quantitative data for the unlabeled compound and various ¹³C-labeled versions are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |

| BOC-L-Phenylalanine | C₁₄H₁₉NO₄[1][2][3][4][5][6] | 265.31[1][2][5] | N/A | Standard, unlabeled compound. |

| BOC-L-Phenylalanine-¹³C (carbonyl-¹³C) | C₁₃¹³CH₁₉NO₄[7] | 266.30[7][8] | 99 atom % ¹³C[8] | ¹³C label on the carbonyl carbon of the Boc protecting group. |

| BOC-L-Phenylalanine-¹³C (1-¹³C) | C₁₃¹³CH₁₉NO₄ | 266.3[9] | 99%[9] | ¹³C label on the C1 (carboxyl) carbon of the phenylalanine backbone.[9] |

| BOC-L-Phenylalanine-¹³C (2-¹³C) | C₁₃¹³CH₁₉NO₄ | 266.31[10] | Not Specified | ¹³C label on the C2 (alpha-carbon) of the phenylalanine backbone.[10] |

| BOC-L-Phenylalanine-¹³C (ring-¹³C₆) | ⁸C₆¹³C₈H₁₉NO₄ | 271.35[11] | 99%[11] | Six ¹³C atoms composing the phenyl ring. |

Experimental Protocols

The utility of BOC-L-Phenylalanine-¹³C is realized through its application in various experimental workflows. Below are detailed methodologies for its use in solid-phase peptide synthesis and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled Phenylalanine residue using Boc chemistry.

1. Resin Preparation:

-

Start with a suitable resin, such as Merrifield or PAM resin.

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Attachment (if starting a new synthesis):

-

Dissolve the first Boc-protected amino acid (3 equivalents relative to resin capacity) in a suitable solvent.

-

For Merrifield resin, the cesium salt method is commonly used for the initial attachment to minimize racemization.[8]

-

Couple the amino acid to the resin, often with heating, then wash the resin thoroughly with DMF and DCM.

3. Boc-SPPS Cycle for Peptide Elongation:

This cycle is repeated for each amino acid in the peptide sequence.

-

Deprotection:

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic.[11]

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling (incorporating BOC-L-Phenylalanine-¹³C):

-

Dissolve BOC-L-Phenylalanine-¹³C (typically 3 equivalents) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in a suitable solvent like DMF or NMP.

-

Add the activation solution to the neutralized resin-peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

-

After a negative Kaiser test (indicating complete coupling), filter and wash the resin with DMF and DCM.

-

4. Final Cleavage and Deprotection:

-

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[8] This step should be performed with appropriate safety precautions.

-

Scavengers, such as anisole (B1667542) or thioanisole, are added to prevent side reactions with sensitive amino acid residues.

-

The crude peptide is then precipitated with cold diethyl ether, collected, and dried.

5. Purification:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final ¹³C-labeled peptide are confirmed by mass spectrometry and analytical HPLC.

Sample Preparation for NMR Spectroscopy

For structural or dynamic studies of the ¹³C-labeled peptide:

-

Solubility Test: Test the solubility of the purified peptide in various deuterated solvents to find the most suitable one (e.g., D₂O, CD₃CN/D₂O).

-

Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5-0.6 mL of the chosen deuterated solvent in a clean NMR tube.

-

Data Acquisition: Acquire one-dimensional ¹³C and two-dimensional heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC) to observe the labeled site.

Use as an Internal Standard in Mass Spectrometry

The ¹³C-labeled peptide can be used as a heavy internal standard for the accurate quantification of its unlabeled analogue in a complex sample (e.g., plasma, cell lysate).

-

Sample Preparation:

-

Spike a known amount of the purified ¹³C-labeled peptide into the biological sample containing the unlabeled target peptide.

-

Perform sample clean-up and/or enzymatic digestion as required by the experimental workflow.

-

-

LC-MS/MS Analysis:

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect specific precursor-to-fragment ion transitions for both the light (unlabeled) and heavy (¹³C-labeled) peptides.

-

-

Quantification:

-

The concentration of the unlabeled peptide in the original sample is determined by calculating the ratio of the peak areas of the light peptide to the heavy internal standard.

-

Visualizing the Workflow

The following diagram illustrates the process of synthesizing a ¹³C-labeled peptide using BOC-L-Phenylalanine-¹³C and its application in a quantitative proteomics experiment.

Caption: Workflow for SPPS of a ¹³C-labeled peptide and its use in quantitative proteomics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

- 10. pnas.org [pnas.org]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Dynamics of Cellular Metabolism

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.

This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their relative fluxes.

By measuring the MIDs of key intracellular metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular metabolic fluxes. The main advantage of 13C-MFA over traditional MFA is that the isotope labeling data provides a wealth of constraints that enable the precise and accurate determination of fluxes in complex metabolic networks.[1][2]

There are two main approaches to 13C-MFA:

-

Stationary (Steady-State) 13C-MFA: This is the most common approach and assumes that the cells are in a metabolic and isotopic steady state. This means that the intracellular metabolite concentrations and the isotopic labeling of metabolites are constant over time.

-

Isotopically Non-stationary 13C-MFA (INST-MFA): This approach is used for systems that do not reach an isotopic steady state or to probe the dynamics of metabolic pathways. In INST-MFA, the time-dependent changes in isotopic labeling are measured and used to estimate fluxes.

The 13C-MFA Experimental Workflow

A typical 13C-MFA experiment involves a series of well-defined steps, from experimental design to data analysis. A generalized workflow is depicted below.

Detailed Experimental Protocols

Rigorous and reproducible experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps in detail.

Protocol 1: Cell Culture and Isotopic Labeling

-

Media Preparation: Prepare a chemically defined cell culture medium. For most 13C-MFA experiments, it is essential to use a medium where the primary carbon source(s) can be completely replaced with their 13C-labeled counterparts. For example, start with a glucose-free basal medium and supplement it with the desired concentration of 13C-labeled glucose. A common tracer choice for studying central carbon metabolism is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose.[3]

-

Cell Seeding and Growth: Seed the cells of interest in standard culture medium and allow them to reach the mid-exponential growth phase. This ensures that the cells are in a state of balanced growth and metabolism.

-

Isotopic Labeling: To initiate the labeling experiment, aspirate the standard medium and replace it with the pre-warmed 13C-labeling medium. The duration of the labeling will depend on the specific metabolic pathways being investigated and whether a steady-state or non-stationary analysis is being performed. For steady-state analysis in mammalian cells, labeling for 18-24 hours is common to ensure isotopic equilibrium is reached.[4] It is crucial to run parallel cultures with unlabeled medium as controls.

Protocol 2: Metabolite Quenching and Extraction

This step is critical to instantaneously halt all enzymatic activity, preserving the in vivo metabolic and isotopic state of the cells.

-

Quenching Solution Preparation: Prepare a quenching solution of 60% methanol (B129727) in 0.85% (w/v) ammonium (B1175870) bicarbonate and cool it to -40°C.[3]

-

Rapid Quenching:

-

For adherent cells: Place the culture plate on dry ice, aspirate the labeling medium, and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add the ice-cold quenching solution.[5]

-

For suspension cells: Rapidly transfer the cell suspension to a centrifuge tube containing the ice-cold quenching solution.

-

-

Cell Lysis and Metabolite Extraction:

-

After quenching, scrape the adherent cells or pellet the suspension cells by centrifugation at a low temperature.

-

Resuspend the cell pellet in a cold extraction solvent, such as a methanol/water mixture.

-

Perform multiple extraction steps to ensure complete recovery of metabolites. A common procedure involves sequential extractions with 100% methanol and water.[2]

-

Combine the extracts and centrifuge to remove cell debris.

-

The resulting supernatant contains the intracellular metabolites.

-

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be chemically derivatized to increase their volatility.

-

Sample Drying: Lyophilize the metabolite extracts to complete dryness using a speed vacuum concentrator.

-

Derivatization:

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. This step protects carbonyl groups. Incubate at a controlled temperature (e.g., 30°C for 60 minutes).[6]

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step derivatizes hydroxyl, carboxyl, and amine groups. Incubate at a controlled temperature (e.g., 30°C for 30 minutes).[6]

-

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system for analysis.

Data Presentation: Quantitative Flux Maps

The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These results are typically presented in tables, allowing for easy comparison between different experimental conditions.

Table 1: Representative Extracellular Fluxes in Proliferating Cancer Cells

This table provides typical ranges for nutrient uptake and secretion rates observed in cancer cell lines, which serve as important constraints for the metabolic model.[4]

| Metabolite | Flux (nmol/10^6 cells/h) |

| Glucose Uptake | 100 - 400 |

| Lactate Secretion | 200 - 700 |

| Glutamine Uptake | 30 - 100 |

| Other Amino Acids | 2 - 10 |

Table 2: Example of a Central Carbon Metabolic Flux Map

The following table presents a hypothetical but representative flux map for a cancer cell line, with fluxes normalized to the glucose uptake rate. This type of table is a key outcome of a 13C-MFA study.

| Reaction/Pathway | Relative Flux (%) |

| Glycolysis | |

| Glucose -> G6P | 100.0 |

| G6P -> Pentose Phosphate Pathway | 15.0 |

| F6P -> F1,6BP | 85.0 |

| GAP -> Pyruvate | 170.0 |

| Pyruvate -> Lactate | 130.0 |

| Pyruvate -> Acetyl-CoA (Mito.) | 35.0 |

| TCA Cycle | |

| Acetyl-CoA + OAA -> Citrate | 35.0 |

| α-KG -> Succinyl-CoA | 30.0 |

| Malate -> OAA | 32.0 |

| Anaplerosis/Cataplerosis | |

| Pyruvate -> OAA | 5.0 |

| Glutamine -> α-KG | 25.0 |

| Citrate -> Acetyl-CoA (Cyto.) | 3.0 |

The Intersection of Signaling Pathways and Metabolism: A 13C-MFA Perspective

Cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, are master regulators of metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer. 13C-MFA is a powerful tool to investigate how signaling pathways reprogram metabolic fluxes.

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and promotes anabolic processes to support cell growth and proliferation.[7] For instance, activation of this pathway can increase glucose uptake and glycolysis, and promote the use of glucose-derived carbon for biosynthesis.

Recent studies have utilized hyperpolarized 13C MRI to non-invasively monitor the metabolic response to PI3K/mTOR inhibitors in real-time.[8] For example, treatment of glioblastoma models with a dual PI3K/mTOR inhibitor led to a decrease in the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate, indicating a reduction in glycolytic flux.[8] This demonstrates the utility of 13C tracers in assessing the metabolic impact of targeting specific signaling pathways.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Graphviz attributes - Factor Documentation [docs.factorcode.org]

- 4. d-nb.info [d-nb.info]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Node Attributes | Graphviz [graphviz.org]

- 7. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]

The Application of BOC-L-Phenylalanine-¹³C in Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C) in the field of quantitative proteomics. While the use of Boc-protected amino acids for in-vivo metabolic labeling presents unique considerations, this document outlines the core principles, experimental workflows, and potential applications for this stable isotope-labeled compound in mass spectrometry-based protein quantification.

Introduction to Quantitative Proteomics and Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, offering critical insights into cellular processes, disease mechanisms, and drug action.[1] Mass spectrometry (MS) has become a cornerstone of this field, enabling the large-scale identification and quantification of proteins.[2] A powerful strategy in quantitative proteomics is stable isotope labeling, where proteins are differentially labeled with light and heavy isotopes.[3] This allows for the direct comparison of protein abundance between different samples within a single MS analysis, minimizing experimental variability.[4]

One of the most prominent metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5] In a typical SILAC experiment, two populations of cells are grown in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) essential amino acid.[6] As cells grow and synthesize proteins, they incorporate these amino acids.[7] When the cell lysates are combined, the mass difference between the heavy and light peptides allows for their relative quantification by mass spectrometry.[8]

BOC-L-Phenylalanine-¹³C: A Tool for Quantitative Proteomics

BOC-L-Phenylalanine-¹³C is an L-phenylalanine molecule where one or more ¹²C atoms have been replaced by the stable isotope ¹³C, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound can serve as a precursor for introducing a mass tag into proteins for quantitative analysis.

Key Applications

The primary application of BOC-L-Phenylalanine-¹³C in this context is as a metabolic precursor in SILAC-based experiments to compare protein expression levels between different cellular states. It can also be used to synthesize ¹³C-labeled peptides, which can serve as internal standards for targeted protein quantification.

Potential research areas include:

-

Drug Discovery: Identifying protein targets of drugs and elucidating their mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.

-

Biomarker Discovery: Comparing the proteomes of healthy and diseased cells or tissues to identify potential biomarkers for diagnosis, prognosis, or therapeutic monitoring.

-

Cell Signaling Studies: Investigating dynamic changes in protein abundance and phosphorylation events in signaling pathways.

-

Protein Turnover Analysis: By employing pulsed SILAC (pSILAC) techniques, researchers can measure the rates of protein synthesis and degradation.

Experimental Workflow: SILAC with BOC-L-Phenylalanine-¹³C

The use of a Boc-protected amino acid for in-vivo metabolic labeling is not a standard SILAC approach. The Boc group may interfere with cellular uptake and must be removed for the ¹³C-phenylalanine to be incorporated into newly synthesized proteins. However, some cellular systems, particularly E. coli-based cell-free expression systems, have been shown to possess enzymatic activities capable of in-situ deprotection. The following outlines a generalized workflow, with the critical consideration of the deprotection step.

Caption: Generalized SILAC workflow using BOC-L-Phenylalanine-¹³C.

Detailed Experimental Protocol

-

Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel.

-

The "light" control population is grown in a medium containing natural abundance L-phenylalanine.

-

The "heavy" experimental population is grown in a medium where L-phenylalanine is replaced with BOC-L-Phenylalanine-¹³C.

-

Crucial Consideration: The efficiency of cellular uptake and in-vivo deprotection of the Boc group must be empirically determined. This may involve a period of adaptation or the use of specific cell lines with appropriate enzymatic activity.

-

-

Cell Lysis and Protein Quantification:

-

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cells are harvested.

-

The two cell populations are lysed using an appropriate buffer.

-

The total protein concentration of each lysate is determined.

-

-

Sample Mixing and Proteolytic Digestion:

-

Equal amounts of protein from the "light" and "heavy" lysates are mixed.

-

The combined protein mixture is then subjected to proteolytic digestion, typically with trypsin, to generate peptides.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the labeled phenylalanine.

-

-

Data Analysis:

-

Specialized software is used to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.

-

The ratio of the intensities of the heavy and light peptide peaks reflects the relative abundance of the corresponding protein in the two samples.

-

Data Presentation and Interpretation

The quantitative data from a SILAC experiment is typically presented in tables that list the identified proteins and their corresponding abundance ratios between the experimental and control samples.

Table 1: Representative Quantitative Proteomics Data

| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |

| P02768 | ALB | LVNEVTEFAK | 1.2 x 10⁸ | 1.1 x 10⁸ | 0.92 |

| Q9Y6K9 | HSP90AA1 | IQEEYEAFK | 8.5 x 10⁷ | 1.8 x 10⁸ | 2.12 |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.1 x 10⁸ | 2.0 x 10⁸ | 0.95 |

| P08670 | VIM | YETIAAQACGSVDIK | 9.2 x 10⁶ | 4.5 x 10⁶ | 0.49 |

This table presents illustrative data and is not derived from a specific experiment using BOC-L-Phenylalanine-¹³C.

A ratio close to 1 indicates no change in protein abundance, while a ratio significantly greater or less than 1 suggests upregulation or downregulation, respectively, in the experimental condition.

Signaling Pathway Visualization

Quantitative proteomics data can be used to map changes onto known signaling pathways, providing a systems-level understanding of cellular responses.

Caption: Example of mapping quantitative data onto a signaling pathway.

In this hypothetical example, the SILAC ratios (indicated in the nodes) suggest that Drug X leads to the upregulation of Kinase 1 and a downstream Transcription Factor, ultimately affecting target gene expression.

Conclusion

BOC-L-Phenylalanine-¹³C offers a potential tool for quantitative proteomics, particularly for researchers interested in metabolic labeling studies. While its application requires careful consideration of cellular uptake and the in-vivo removal of the Boc protecting group, the principles of SILAC provide a robust framework for its use. The ability to introduce a stable isotope label through metabolic incorporation allows for highly accurate and reproducible quantification of protein abundance, providing valuable insights into complex biological systems and accelerating drug discovery and development efforts. Further empirical studies are needed to establish optimized protocols and to fully explore the utility of BOC-L-Phenylalanine-¹³C in various cellular models.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. liverpool.ac.uk [liverpool.ac.uk]

- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

The Indispensable Role of Labeled Amino Acids in Advancing Biomolecular NMR Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomolecular research, particularly in the realms of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. The full potential of biomolecular NMR, however, is unlocked through the strategic use of isotopically labeled amino acids. By replacing naturally abundant isotopes like carbon-12 (¹²C), nitrogen-14 (¹⁴N), and hydrogen-1 (¹H) with their NMR-active counterparts—carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H)—researchers can significantly enhance spectral quality, simplify complex spectra, and design sophisticated experiments to probe the innermost workings of proteins. This technical guide provides a comprehensive overview of the application of labeled amino acids in biomolecular NMR, detailing labeling strategies, experimental protocols, and the invaluable insights they provide.

Core Principles of Isotopic Labeling in Biomolecular NMR

The fundamental principle behind isotopic labeling in NMR is the introduction of magnetically active nuclei into a protein of interest. While ¹H is naturally abundant and NMR-active, its high prevalence in biomolecules leads to crowded and often unresolvable spectra, especially for larger proteins. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that proteins are essentially "NMR-invisible" at these frequencies without isotopic enrichment.[1]

By providing isotopically enriched precursors during protein expression, these "heavy" isotopes are incorporated into the amino acid building blocks and subsequently into the protein. This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei (e.g., ¹H, ¹⁵N, and ¹³C), dramatically improving spectral resolution and enabling the study of proteins that would otherwise be intractable.[1]

Key Isotopes and Their Applications

The choice of isotope and labeling strategy is dictated by the specific biological question being addressed. The most commonly used stable isotopes in biomolecular NMR are:

-

Nitrogen-15 (¹⁵N): Primarily used for backbone-focused studies. ¹⁵N-labeling allows for the acquisition of the foundational ²D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each non-proline amino acid residue's backbone amide group. This "fingerprint" spectrum is invaluable for assessing protein folding, stability, and for mapping interaction interfaces.[2]

-

Carbon-13 (¹³C): Essential for detailed structural studies. Uniform ¹³C-labeling, often in conjunction with ¹⁵N-labeling, enables a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are crucial for the sequential assignment of backbone and side-chain resonances, a prerequisite for 3D structure determination.[3]

-

Deuterium (²H): A powerful tool for studying large proteins. Replacing ¹H with ²H (deuteration) simplifies spectra and, more importantly, reduces the dominant relaxation pathways for ¹³C and ¹H nuclei, leading to sharper resonance lines. This is particularly beneficial for proteins with high molecular weights, where slow tumbling rates would otherwise lead to extensive line broadening.[4][5] Perdeuteration, in combination with the reintroduction of protons at specific sites (e.g., methyl groups), is a key strategy for NMR studies of very large macromolecular complexes.

Strategies for Isotopic Labeling

The method of introducing isotopic labels can be tailored to the specific needs of the NMR experiment. The primary strategies include:

Uniform Labeling

In this approach, the protein expression medium contains ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[3] This results in the incorporation of the heavy isotopes at all possible positions in the protein. Uniform ¹⁵N/¹³C labeling is the standard for de novo protein structure determination.

Selective Labeling

To simplify spectra and focus on specific regions of a protein, selective labeling strategies are employed. This can be achieved in several ways:

-

Amino Acid-Specific Labeling: The growth medium is supplemented with one or more specific types of ¹⁵N and/or ¹³C-labeled amino acids, while the remaining amino acids are unlabeled. This results in a spectrum containing signals only from the labeled residue types, which can be invaluable for resonance assignment and for studying specific sites of interest, such as an enzyme's active site.[1][6]

-

Residue-Specific Labeling using Precursors: Labeled metabolic precursors can be added to the growth medium to label specific types of amino acids. For example, labeled α-ketoisovalerate can be used to specifically label leucine (B10760876) and valine residues.

-

Site-Specific Labeling: This advanced technique allows for the incorporation of a labeled amino acid at a single, defined position in the protein sequence. This is often achieved using cell-free protein synthesis systems and modified tRNA molecules.[6]

Segmental Isotope Labeling

For very large proteins or multi-domain proteins, it can be advantageous to label only a specific domain or segment. This is achieved through techniques like expressed protein ligation or protein trans-splicing, where labeled and unlabeled protein fragments are ligated together to form the final, segmentally labeled protein.

Cell-Free Protein Synthesis: A Powerful Tool for Labeling

Cell-free protein synthesis has emerged as a highly versatile platform for producing isotopically labeled proteins for NMR studies.[7] This in vitro method offers several advantages over traditional in vivo expression systems:

-

High Labeling Efficiency: Direct addition of labeled amino acids to the reaction mixture ensures high incorporation rates with minimal isotopic scrambling.[6][7]

-

Flexibility: It allows for the easy incorporation of a wide variety of labeled amino acids, including unnatural ones, and is highly amenable to selective and site-specific labeling.[6]

-

Toxicity Circumvention: Proteins that are toxic to host cells can be readily produced in a cell-free system.[7]

-

Cost-Effectiveness for Selective Labeling: Since only the protein of interest is synthesized, smaller quantities of expensive labeled amino acids are required compared to in vivo methods.[7][8]

Quantitative Data on Labeling Strategies

The choice of labeling strategy is often a balance between the desired experimental outcome, protein yield, labeling efficiency, and cost. The following tables provide a summary of typical quantitative data for common labeling approaches.

| Labeling Method | Expression System | Typical Protein Yield (mg/L of culture) | Isotopic Incorporation Level | Relative Cost |

| Uniform ¹⁵N Labeling | E. coli (Minimal Media) | 5 - 50 | > 95% | Low |

| Uniform ¹⁵N/¹³C Labeling | E. coli (Minimal Media) | 5 - 40 | > 95% for ¹⁵N, ~97-98% for ¹³C[9] | Moderate |

| Selective Amino Acid Labeling | E. coli | 5 - 30 | > 90% (can be variable) | High (per labeled amino acid) |

| Cell-Free Synthesis | E. coli extract | 0.1 - 1 mg/mL of reaction[10] | > 98% | Moderate to High (system dependent) |

| Isotope Source | Typical Application | Advantages | Disadvantages |

| ¹⁵NH₄Cl | Uniform ¹⁵N labeling | Cost-effective for uniform labeling | Not suitable for selective labeling |

| ¹³C-Glucose | Uniform ¹³C labeling | Relatively cost-effective for uniform ¹³C labeling | Can lead to complex spectra in large proteins |

| ¹⁵N/¹³C Labeled Amino Acids | Selective labeling | Simplifies spectra, allows focus on specific residues | High cost per amino acid |

| ²H₂O (Deuterium Oxide) | Deuteration for large proteins | Reduces relaxation, sharpens signals | Can affect protein expression levels |

Experimental Protocols: A Practical Overview

The successful application of labeled amino acids in NMR studies relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Uniform ¹⁵N/¹³C Labeling of Proteins in E. coli

Objective: To produce a protein uniformly labeled with ¹⁵N and ¹³C for structural and assignment studies.

Methodology:

-

Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.

-

Main Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹³C-glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively, with the overnight starter culture.

-

Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

¹H-¹⁵N HSQC: The "Fingerprint" Experiment

Objective: To obtain a 2D correlation spectrum of backbone amide protons and nitrogens, providing a unique peak for each non-proline residue.

Methodology:

-

Sample Preparation: Prepare a 0.1-1 mM sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Shim the magnetic field to achieve optimal homogeneity.

-

Pulse Program: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

-

Acquisition Parameters:

-

Set the ¹H spectral width to ~12-16 ppm, centered at ~4.7 ppm (the water resonance).

-

Set the ¹⁵N spectral width to ~30-40 ppm, centered at ~118-120 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a ~0.5 mM sample).

-

Collect at least 128-256 complex points in the indirect (¹⁵N) dimension.

-

-

Processing and Analysis: Process the data using appropriate window functions and Fourier transformation. The resulting 2D spectrum will show cross-peaks corresponding to the ¹H-¹⁵N correlations of the protein backbone.

Visualizing Workflows and Pathways

The logical flow of experiments and the underlying biological processes can be effectively visualized using diagrams.

References

- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M9 Medium Composition Alters E. coli Metabolism During Recombinant Expression | bioRxiv [biorxiv.org]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-free protein synthesis using E. coli cell extract for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.synthelis.com [blog.synthelis.com]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Isotopic Enrichment with 13C-Amino Acids: Core Concepts for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and applications of isotopic enrichment using 13C-labeled amino acids. This powerful technique has become an indispensable tool in modern biological and biomedical research, offering precise insights into protein dynamics, metabolic pathways, and cellular responses to various stimuli. Here, we delve into the core methodologies of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and 13C-Metabolic Flux Analysis (13C-MFA), providing detailed experimental protocols, quantitative data, and visual representations of key workflows and pathways to empower your research endeavors.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or entire cell.[1] The process involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive heavy isotope.[1] For carbon, the heavy isotope 13C is utilized in place of the far more abundant 12C. The foundational principle involves providing cells or organisms with a substrate, such as glucose or specific amino acids, enriched with 13C.[1] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways. As these labeled carbon atoms traverse through processes like glycolysis, the Krebs cycle, and protein synthesis, they are incorporated into a wide array of downstream metabolites and macromolecules.[1][2] Advanced analytical techniques, primarily mass spectrometry (MS), are then employed to detect and quantify the incorporation of 13C, allowing for the precise tracking and quantification of molecules within complex biological systems.[3]

Key Methodologies and Applications

Two prominent techniques that leverage 13C-amino acid enrichment are SILAC for quantitative proteomics and 13C-MFA for analyzing metabolic fluxes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted metabolic labeling technique for the accurate quantification of proteins.[3] It enables the comparison of protein abundance between different cell populations under various experimental conditions.[3] The core of the SILAC methodology involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[3] Typically, one population is cultured in a "light" medium containing the natural amino acid (e.g., 12C6-Arginine), while the other is grown in a "heavy" medium containing a 13C-labeled version of the same amino acid (e.g., 13C6-Arginine).[4]

After a sufficient number of cell divisions, the heavy amino acids become fully incorporated into the entire proteome of the "heavy" cell population.[5] The two cell populations can then be subjected to different experimental treatments. Subsequently, the cell populations or their protein lysates are combined in a 1:1 ratio.[6] This mixture is then processed for proteomic analysis, typically involving protein digestion into peptides followed by liquid chromatography-mass spectrometry (LC-MS/MS).[5] The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the relative peak intensities directly correspond to the relative abundance of the protein in the two cell populations.

The general workflow for a SILAC experiment is depicted below.

13C-Metabolic Flux Analysis (13C-MFA)